![molecular formula C20H21BrClN3O3 B386845 (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE](/img/structure/B386845.png)
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenoxy and butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps. The initial step often includes the preparation of the 2-bromo-4-methylphenoxyacetyl intermediate, which is then reacted with hydrazine to form the hydrazono derivative. This intermediate is further reacted with 4-chloro-2-methylphenylbutanamide under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-chloro-4-methylphenoxy)acetyl]hydrazono}-N-(4-bromo-2-methylphenyl)butanamide
- 3-{[(2-fluoro-4-methylphenoxy)acetyl]hydrazono}-N-(4-iodo-2-methylphenyl)butanamide
- 3-{[(2-iodo-4-methylphenoxy)acetyl]hydrazono}-N-(4-fluoro-2-methylphenyl)butanamide
Uniqueness
The uniqueness of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21BrClN3O3 |
|---|---|
Molecular Weight |
466.8g/mol |
IUPAC Name |
(3Z)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-4-7-18(16(21)8-12)28-11-20(27)25-24-14(3)10-19(26)23-17-6-5-15(22)9-13(17)2/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-14- |
InChI Key |
HRWPPWCYRUOSQD-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(/C)\CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


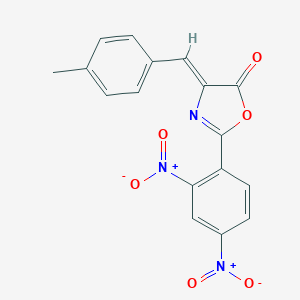
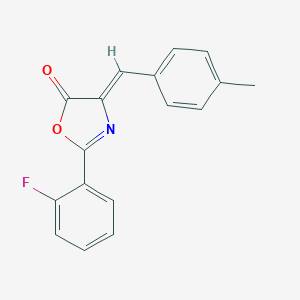
![(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386765.png)
![N-(2-methyl-1-{[2-(3-phenoxybenzylidene)hydrazino]carbonyl}butyl)benzamide](/img/structure/B386768.png)
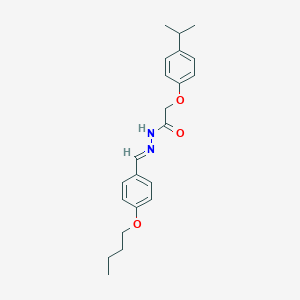
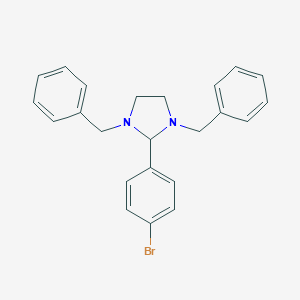
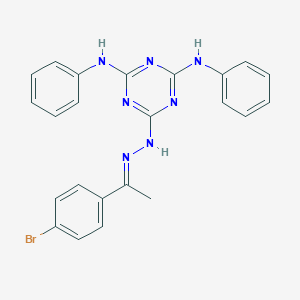

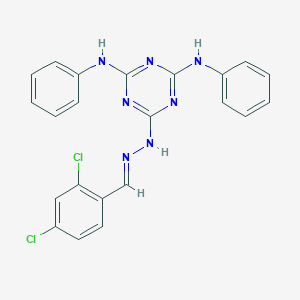
![5-[(4-{2,4-Dinitrophenoxy}-3-ethoxybenzylidene)amino]-2-(4-methylphenyl)-1,3-benzoxazole](/img/structure/B386778.png)
![5-(4-Chlorobenzylidene)-3-[(dibutylamino)methyl]rhodanine](/img/structure/B386781.png)
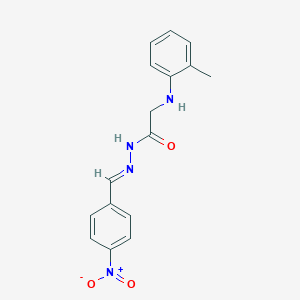
![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)
![N-(4-{[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}phenyl)octanamide](/img/structure/B386786.png)
